molecular formula C15H18O3 B1647997 cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-20-2

cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1647997
CAS RN: 732253-20-2
M. Wt: 246.3 g/mol
InChI Key: BYAPPOMPFRZHTN-QWHCGFSZSA-N
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Description

“Cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 732253-20-2 and a molecular weight of 246.31 . The IUPAC name for this compound is (1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for “cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 . This code provides a specific representation of the compound’s molecular structure.

Scientific Research Applications

Analytical Method Development

A significant area of research involving cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and its analogs focuses on the development of analytical methods for detecting pyrethroid metabolites in biological samples. These compounds, including various cyclopropane-1-carboxylic acids, are major metabolites of synthetic pyrethroids, a class of insecticides. Researchers have developed methods using solid-phase extraction followed by gas chromatography-tandem mass spectrometry for quantifying these metabolites in human urine. Such methods are critical for monitoring exposure to synthetic pyrethroids among populations, particularly pest control operators and non-occupationally exposed subjects (Arrebola et al., 1999), (Baker et al., 2004).

Catalysis and Synthetic Chemistry

Research in catalysis and synthetic chemistry has explored the use of related cyclopentane and cyclopropane derivatives in facilitating chemical reactions. For instance, the palladium–tetraphosphine system, involving cyclopentane derivatives, has been utilized to catalyze the cross-coupling of aryl bromides with arylboronic acids, showcasing its potential in synthesizing complex organic molecules with high efficiency (Feuerstein et al., 2001).

Environmental and Toxicological Studies

Further investigations have extended into the environmental and toxicological domains, where methods for detecting pyrethroid metabolites serve to assess human exposure to these chemicals. High-performance liquid chromatography-tandem mass spectrometry techniques have been advanced for this purpose, enabling the detection of metabolites in urine samples. Such research is foundational for understanding the impact of environmental chemicals on human health and guiding regulatory policies (Klimowska & Wielgomas, 2018), (Leng & Gries, 2005).

Biomedical Research

In biomedical research, novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands have been evaluated for their potential as anticancer agents. Studies involving cis-configured compounds and their interactions with biological targets, including DNA and enzymes, underscore the ongoing interest in leveraging cyclopentane and cyclopropane derivatives for therapeutic purposes. Such research highlights the multifaceted applications of these compounds, from catalysis and synthetic chemistry to environmental health and pharmacology (Budzisz et al., 2004).

Safety And Hazards

The compound is labeled as an irritant , which means it may cause skin irritation or serious eye irritation. Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

(1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPPOMPFRZHTN-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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